Cas no 85237-56-5 (3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- (3-Amino-4-hydroxyphenyl)methanesulfonamide
- 2-AMINO-1-PHENOL 4-METHYLSULFONAMIDE
- 2-AMINOPHENOL-4-(N-METHYL)SULFONAMIDE
- 3-Amino-4-hydroxy-N-methylbenzenesulphonamide monohydrochloride
- 2-Aminophenol-N-methyl-4-sulphonamide
- MethylOpsamide
- Einecs 286-416-5
- 2-AMinophenol-4-(N-Methyl)sulfonanilide
- 3-amino-4-hydroxy-N-methylbenzenesulfonamide hydrochloride
- 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide
-
- MDL: MFCD11519077
- Inchi: 1S/C7H10N2O3S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3,10H,4,8H2,(H2,9,11,12)
- InChI Key: LJAALLSCXWCHSR-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(CS(N)(=O)=O)C=C1N
Computed Properties
- Exact Mass: 202.04100
- Monoisotopic Mass: 238.017891
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 407.0±55.0 °C at 760 mmHg
- Flash Point: 199.9±31.5 °C
- PSA: 114.79000
- LogP: 2.12520
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A634935-250mg |
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide |
85237-56-5 | 250mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A634935-500mg |
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide |
85237-56-5 | 500mg |
$ 65.00 | 2022-05-31 | ||
| TRC | A634935-2.5g |
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide |
85237-56-5 | 2.5g |
$ 80.00 | 2022-05-31 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A858080-5g |
3-Amino-4-hydroxy-N-methylbenzenesulphonamide monohydrochloride |
85237-56-5 | ≥98% | 5g |
612.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A97340-1g |
(3-Amino-4-hydroxyphenyl)methanesulfonamide |
85237-56-5 | 98% | 1g |
¥262.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A97340-5g |
(3-Amino-4-hydroxyphenyl)methanesulfonamide |
85237-56-5 | 98% | 5g |
¥942.0 | 2021-09-10 | |
| Alichem | A019111793-500g |
(3-Amino-4-hydroxyphenyl)methanesulfonamide |
85237-56-5 | 97% | 500g |
$902.00 | 2023-08-31 | |
| eNovation Chemicals LLC | D505661-1g |
(3-AMino-4-hydroxyphenyl)MethanesulfonaMide |
85237-56-5 | 97% | 1g |
$1150 | 2023-09-03 | |
| eNovation Chemicals LLC | D955737-5g |
(3-Amino-4-hydroxyphenyl)methanesulfonamide |
85237-56-5 | 98% | 5g |
$140 | 2024-06-07 | |
| eNovation Chemicals LLC | D955737-25g |
(3-Amino-4-hydroxyphenyl)methanesulfonamide |
85237-56-5 | 98% | 25g |
$435 | 2023-05-17 |
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide Suppliers
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzenesulfonamides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzenesulfonamides Aminobenzenesulfonamides
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide
Professional Introduction to 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide (CAS No. 85237-56-5)
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide, a compound with the chemical identifier CAS No. 85237-56-5, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic applications. The structural features of this molecule, particularly the presence of both amino and hydroxyl functional groups along with a methyl-substituted sulfonamide moiety, contribute to its unique chemical properties and potential biological functions.
The sulfonamide group in 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is known to play a crucial role in its interactions with biological targets. Sulfonamides are often utilized in medicinal chemistry due to their ability to form hydrogen bonds and coordinate with metal ions, making them effective in modulating various enzymatic and receptor activities. The hydroxyl group at the 4-position enhances the solubility of the compound, facilitating its absorption and distribution within biological systems.
In recent years, there has been growing interest in exploring the pharmacological potential of sulfonamide derivatives. Research has indicated that compounds containing the sulfonamide moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide has been investigated for its potential role in inhibiting certain enzymes that are involved in cancer cell proliferation and survival.
One of the most compelling areas of research involving 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is its application in oncology. Studies have demonstrated that this compound can interact with specific targets within cancer cells, leading to disruptions in critical signaling pathways. For instance, it has been observed to modulate the activity of enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair in rapidly dividing cells like cancer cells. By inhibiting DHFR, this compound may help impede tumor growth and progression.
The structural flexibility of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide also allows for modifications that can enhance its pharmacological properties. Researchers have been exploring various derivatives of this molecule to improve its solubility, bioavailability, and target specificity. These modifications often involve altering the substituents on the aromatic ring or introducing additional functional groups that can enhance binding affinity to biological targets.
In addition to its potential applications in oncology, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide has shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory effects, where it may interact with inflammatory cytokines and enzymes to reduce inflammation. Furthermore, preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is another area of active research. Chemists have developed various synthetic routes that optimize yield and purity while minimizing side reactions. These synthetic strategies often involve multi-step processes that require careful control of reaction conditions to ensure high selectivity and efficiency. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development.
The pharmacokinetic profile of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is also an important consideration in its development as a therapeutic agent. Studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These studies help determine how the compound behaves within the body over time and provide insights into potential dosing regimens and drug interactions.
In conclusion, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide (CAS No. 85237-56-5) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features enable interactions with various biological targets, making it a valuable candidate for further research in oncology, anti-inflammation, and neuroprotection. As research continues to uncover new applications for this molecule, it holds promise for contributing to advancements in drug discovery and development.
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